molecular formula C12H13ClF3NO2 B3327546 tert-Butyl 4-chloro-3-trifluoromethyl-phenylcarbamate CAS No. 352277-93-1

tert-Butyl 4-chloro-3-trifluoromethyl-phenylcarbamate

Cat. No. B3327546
CAS RN: 352277-93-1
M. Wt: 295.68 g/mol
InChI Key: YFIFRPLTZCRQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-chloro-3-trifluoromethyl-phenylcarbamate is a type of carbamate compound, which is a chemical derivative of carbamic acid. It is a colorless liquid that has a pungent odor and is soluble in water. It is used in a variety of applications, including as a herbicide, insecticide, and fungicide. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other chemicals.

Scientific Research Applications

Tert-Butyl 4-chloro-3-trifluoromethyl-phenylcarbamate has been studied for its potential applications in scientific research. It has been used as a building block for the synthesis of new molecules, as well as for the study of enzyme inhibition and protein-protein interactions. It has also been used in the study of the binding of drugs to their receptors and the design of new drugs.

Mechanism of Action

Tert-Butyl 4-chloro-3-trifluoromethyl-phenylcarbamate acts as a reversible inhibitor of enzymes by forming a covalent bond with the active site of the enzyme. This bond prevents the enzyme from binding to its substrate, thus inhibiting its activity.
Biochemical and Physiological Effects
Tert-Butyl 4-chloro-3-trifluoromethyl-phenylcarbamate has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of fatty acids. It has also been shown to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

Tert-Butyl 4-chloro-3-trifluoromethyl-phenylcarbamate has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is stable and non-toxic. However, it is also a relatively weak inhibitor, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of tert-Butyl 4-chloro-3-trifluoromethyl-phenylcarbamate. These include further research into its potential applications as an enzyme inhibitor, its use as a building block for the synthesis of new molecules, and its potential use as an antifungal or antibacterial agent. Additionally, further research into its biochemical and physiological effects could lead to new insights into the mechanisms of drug action.

properties

IUPAC Name

tert-butyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2/c1-11(2,3)19-10(18)17-7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIFRPLTZCRQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-chloro-3-trifluoromethyl-phenylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-chloro-3-trifluoromethyl-phenylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-chloro-3-trifluoromethyl-phenylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-chloro-3-trifluoromethyl-phenylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-chloro-3-trifluoromethyl-phenylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-chloro-3-trifluoromethyl-phenylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.